molecular formula C20H20N6O9S B1674534 Latamoxef CAS No. 64952-97-2

Latamoxef

Cat. No. B1674534
CAS RN: 64952-97-2
M. Wt: 520.5 g/mol
InChI Key: JWCSIUVGFCSJCK-CAVRMKNVSA-N
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Safety and Hazards

Latamoxef is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . This compound produces potentially life-threatening effects which include Bleeding, Hypothrombinemia, Platelet dysfunctioning .

Future Directions

With the rise of antibiotic-resistant bacterial strains, latamoxef is being used again to treat infectious diseases, especially in pediatrics . The pharmacokinetic parameters of this compound are highly variable, given the changes in body composition, organ maturation, and development that occurs in pediatrics . Therefore, an appropriate dosing regimen is essential . Future studies aim to establish population pharmacokinetic models of this compound, as well as its R- and S-epimers, and generate findings to guide the individualized administration of this compound in pediatric patients .

Biochemical Analysis

Biochemical Properties

Latamoxef works by inhibiting bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall biosynthesis . This action leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

This compound has been studied in pediatric patients, where population pharmacokinetic models of this compound were established . A two-compartment model with first-order elimination best described the pharmacokinetics of total this compound .

Dosage Effects in Animal Models

These models can guide the individualized administration of this compound .

Metabolic Pathways

This compound is rapidly absorbed after oral administration . Renal excretion accounts for 75% of the elimination of this compound .

Transport and Distribution

This compound is rapidly absorbed after oral administration, and its volume of distribution is 8.51 L . It rapidly distributes into visceral tissues, muscles, bones, myocardium, and other tissues .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound interacts with penicillin-binding proteins located in the bacterial cell wall .

Preparation Methods

The synthesis of moxalactam involves several steps. The benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride . This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst. The epoxide formed is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine to give the final product .

properties

IUPAC Name

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSIUVGFCSJCK-CAVRMKNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023338
Record name Moxalactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.51e-01 g/L
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor.
Record name Latamoxef
Source DrugBank
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CAS RN

64952-97-2, 79120-38-0
Record name Moxalactam
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latamoxef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04570
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Record name Moxalactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Latamoxef
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MOXALACTAM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Moxalactam, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, ] By binding to and inhibiting these enzymes, moxalactam disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death. [, ]

A: Yes, moxalactam exhibits remarkable stability against a wide range of beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics. [, , ] This resistance stems from its 7-alpha-methoxy substituent and p-hydroxyphenylmalonyl group, structural features that contribute to its beta-lactamase stability. [] Moreover, studies have shown that moxalactam can inactivate certain cephalosporinases, a type of beta-lactamase, further enhancing its effectiveness against beta-lactamase-producing bacteria. []

ANone: The molecular formula of moxalactam disodium (the clinically used form) is C20H20N6O9S2Na2. Its molecular weight is 586.5 g/mol.

A: Studies have shown that annealing freeze-dried moxalactam with mannitol as an excipient improves its chemical stability and reduces molecular mobility. [] Specifically, annealing at higher temperatures and for longer durations leads to higher relaxation times, indicating decreased molecular mobility and enhanced stability. [] This suggests that annealing can be a viable strategy to improve the long-term stability of moxalactam formulations.

ANone: Moxalactam itself is not a catalyst. Its primary function is as an antibiotic, inhibiting bacterial enzymes involved in cell wall synthesis.

ANone: While the provided research articles do not discuss computational modeling of moxalactam, these techniques can be valuable in understanding its interactions with PBPs, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.

A: The 7-alpha-methoxy substituent and the p-hydroxyphenylmalonyl group in moxalactam's structure are key to its beta-lactamase stability. [] Studies have shown that modifications to these structural features can impact its resistance to enzymatic hydrolysis. [, ] For instance, replacing the oxygen atom in the oxacephem ring with a sulfur atom does not significantly affect its activity against ADP-induced platelet aggregation but can enhance its inhibition of collagen- and PAF-induced aggregation. [] Additionally, decarboxylated moxalactam derivatives demonstrate a weaker inhibition of ADP-induced aggregation but a stronger inhibition of collagen- and PAF-induced aggregation compared to the parent compound. []

A: Research indicates that the carboxyl group in the amide side chain of moxalactam plays a less significant role in its inhibitory effect on platelet aggregation compared to other structural features. []

A: Freeze-drying moxalactam with mannitol as an excipient and subsequent annealing has been shown to improve its stability. [] Further research is needed to explore additional formulation strategies for enhancing its solubility and bioavailability.

A: Moxalactam is primarily eliminated through renal excretion, with approximately 74% of the drug cleared by the kidneys in healthy individuals. [] The remaining portion undergoes nonrenal elimination, which can be highly variable, especially in elderly individuals. []

A: Moxalactam exhibits rapid and complete bioavailability after intramuscular administration. [] Studies in unweaned calves have shown that its bioavailability after intramuscular injection ranges from 69.8% to 79.1%, with peak serum concentrations achieved within one hour. []

A: Moxalactam demonstrates good penetration into the CSF, particularly in the presence of meningeal inflammation. [, ] In rabbits with experimentally induced meningitis, moxalactam achieved CSF concentrations of 9.7 +/- 1.2 micrograms/ml after intravenous infusion. []

A: Dosage adjustments are necessary for patients with renal impairment. [, ] The degree of adjustment depends on the severity of renal dysfunction, with more significant reductions in dosage required for individuals with lower creatinine clearance rates. [, ]

A: Moxalactam demonstrates potent activity against Bacteroides fragilis, comparable to clindamycin and cefoxitin. [, , ] In animal models of subcutaneous abscesses, moxalactam significantly reduced bacterial load, demonstrating its efficacy against this pathogen in vivo. []

A: Yes, moxalactam has been shown to be highly effective in treating uncomplicated gonorrhea, including infections caused by penicillin-resistant strains. [] In a clinical trial, a single 1 g intramuscular injection of moxalactam eradicated Neisseria gonorrhoeae in all 120 evaluable patients, including two individuals infected with penicillin-resistant strains. []

A: Bacterial resistance to moxalactam can arise through mutations in penicillin-binding proteins (PBPs) that reduce its binding affinity. [] Additionally, some bacteria may develop resistance by acquiring beta-lactamases capable of hydrolyzing moxalactam. []

ANone: Cross-resistance can occur between moxalactam and other beta-lactam antibiotics, particularly those within the same class or those sharing similar mechanisms of action. This is often mediated by mutations in PBPs or the acquisition of extended-spectrum beta-lactamases (ESBLs).

A: Both microbiological assays and high-performance liquid chromatography (HPLC) have been employed to determine moxalactam concentrations in biological samples. [] HPLC offers superior precision and accuracy compared to microbiological methods. []

ANone: While not explicitly addressed in the provided research, the dissolution rate and solubility of moxalactam in various media can influence its bioavailability and therapeutic efficacy. Future studies could investigate these factors to optimize its formulation and delivery.

ANone: Validation of analytical methods used to quantify moxalactam is crucial to ensure accuracy, precision, and specificity. This typically involves establishing parameters such as linearity, range, accuracy, precision, limit of detection, limit of quantitation, and specificity.

ANone: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of moxalactam to guarantee its consistency, safety, and efficacy.

A: Several alternative antibiotics exhibit activity against moxalactam-susceptible bacteria. These include other beta-lactams like ceftazidime, cefsulodin, piperacillin, and carbapenems, as well as non-beta-lactam options such as fluoroquinolones, aminoglycosides, and tetracyclines. [, , ] The choice of alternative antibiotic depends on factors such as the specific pathogen, its susceptibility profile, the site of infection, patient-specific factors like allergies and renal function, and local resistance patterns.

ANone: Ongoing research on moxalactam and other beta-lactam antibiotics relies on a robust research infrastructure, including well-equipped laboratories, access to clinical samples, and collaborative networks of researchers across various disciplines.

A: Moxalactam was first introduced in the early 1980s as a promising new beta-lactam antibiotic with a broad spectrum of activity and stability against many beta-lactamases. [, ] It garnered significant attention for its potential to treat serious infections, particularly those caused by gram-negative bacteria. [, , ]

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